molecular formula C9H12Cl2N2S B3059955 2-(2-Aminoethyl)benzothiazole dihydrochloride CAS No. 152482-94-5

2-(2-Aminoethyl)benzothiazole dihydrochloride

Cat. No. B3059955
CAS RN: 152482-94-5
M. Wt: 251.18
InChI Key: SXCKNEKTNOXFJE-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzothiazole dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2S . It is a derivative of 2-aminobenzothiazole, a heterocyclic compound that has gained popularity due to its prominent medicinal importance .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which includes 2-(2-Aminoethyl)benzothiazole dihydrochloride, has been a subject of interest in recent years . A wide range of methodologies have been developed for the synthesis of these compounds . The synthesis often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular weight of 2-(2-Aminoethyl)benzothiazole dihydrochloride is 252.19 . The InChI code for this compound is 1S/C9H11N2S.2ClH/c10-6-5-9-11-7-3-1-2-4-8 (7)12-9;;/h1-4,12H,5-6,10H2;2*1

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Aminoethyl)benzothiazole dihydrochloride:

Antimicrobial Agent

2-(2-Aminoethyl)benzothiazole dihydrochloride has shown promising antimicrobial properties. It is effective against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial drugs. Research has demonstrated its ability to disrupt microbial cell membranes, leading to cell death .

Fluorescent Probe for Bioimaging

This compound is used as a fluorescent probe in bioimaging due to its ability to emit fluorescence upon binding to specific biomolecules. It is particularly useful in visualizing cellular structures and tracking biological processes in real-time. Its high sensitivity and specificity make it a valuable tool in cell biology and medical diagnostics .

Neuroprotective Agent

Studies have indicated that 2-(2-Aminoethyl)benzothiazole dihydrochloride exhibits neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for treating such conditions .

Enzyme Inhibitor

This compound acts as an inhibitor for certain enzymes, including those involved in cancer progression and metabolic disorders. By inhibiting these enzymes, it can potentially slow down or halt the progression of diseases, offering a new avenue for therapeutic intervention .

Chemical Sensor

2-(2-Aminoethyl)benzothiazole dihydrochloride is used in the development of chemical sensors. Its ability to bind selectively to certain ions or molecules makes it useful in detecting environmental pollutants, toxins, and other hazardous substances. These sensors are crucial for environmental monitoring and public health .

Pharmacological Studies

This compound is also used in pharmacological studies to investigate its effects on different biological systems. Its diverse range of biological activities makes it a valuable tool for studying drug interactions, pharmacokinetics, and pharmacodynamics.

Sigma-Aldrich ChemicalBook ChemicalBook Sigma-Aldrich ChemicalBook : Sigma-Aldrich : ChemicalBook : Sigma-Aldrich

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCKNEKTNOXFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656390
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)benzothiazole dihydrochloride

CAS RN

152482-94-5
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminoethyl)benzothiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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